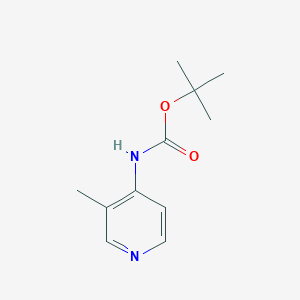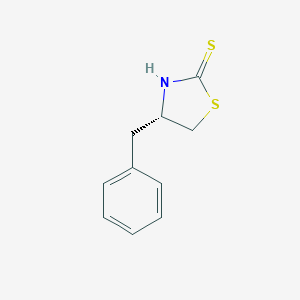
tert-butyl N-(3-methylpyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-methylpyridin-4-yl)carbamate is a compound of interest in organic chemistry, utilized as an intermediate in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of this compound involves chemoselective transformations of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), through treatment with specific reagents like tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane/Pd(OAc)2 (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of this compound and related derivatives has been extensively studied through methods like single crystal X-ray diffraction. These studies reveal insights into the conformation and interactions of the molecules in their crystalline state, highlighting the significance of hydrogen bonds and molecular electrostatic potential (MEP) surface calculations (Das et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as the Diels-Alder reaction, highlighting its versatility in organic synthesis. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, showcases the potential for complex reactions and the formation of diverse structures (Padwa et al., 2003).
Physical Properties Analysis
The physical properties, such as crystallography and molecular conformation, of this compound derivatives have been studied, providing insight into their stability and interactions in solid states. These studies often involve advanced techniques like X-ray diffraction to elucidate the compound's structure (Tomaščiková et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity and the formation of various derivatives through chemical transformations. These properties are crucial for its application in organic synthesis and the development of new compounds (Guijarro et al., 1996).
Scientific Research Applications
Hydrogen Bonds and Crystal Structures : A study by Das et al. (2016) focused on carbamate derivatives' crystal structures, revealing how hydrogen bonds form three-dimensional architectures. This research contributes to understanding molecular interactions and crystal engineering.
Bifurcated Hydrogen Bonding : Research by Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate. The study highlighted the importance of bifurcated hydrogen and halogen bonds in these structures.
Synthesis Methods : Ortiz et al. (1999) reported on the synthesis of α-aminated methyllithium through the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating a pathway for functionalized carbamates synthesis (Ortiz, Guijarro, & Yus, 1999).
Photocatalyzed Amination : Wang et al. (2022) presented a study on the photoredox-catalyzed amination of hydroxyarylenaminones with tert-butyl carbamate, establishing a new method for assembling 3-aminochromones under mild conditions (Wang et al., 2022).
Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of a tert-butyl ester, providing insights into non-planar conformations and intermolecular interactions important for crystal engineering (Kant, Singh, & Agarwal, 2015).
Base-Generated Alkoxide Triggered Group Migration : A study by Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl migration involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).
Synthesis of Substituted Compounds : Bakke, Gautun, and Svensen (2003) explored a new synthetic route to substituted-imidazo[4,5-c]pyridin-2-ons, demonstrating the versatility of tert-butyl carbamate in synthesizing complex heterocyclic compounds (Bakke, Gautun, & Svensen, 2003).
Mechanism of Action
Target of Action
Mode of Action
Result of Action
The compound is known to foster innovation and advancements in various fields of scientific research.
properties
IUPAC Name |
tert-butyl N-(3-methylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXITSRAQPKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)







![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)


